![molecular formula C7H9N3OS B1268876 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one CAS No. 155778-36-2](/img/structure/B1268876.png)
2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one
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Overview
Description
Synthesis Analysis
The synthesis of thiazolo-fused heterocycles, including compounds similar to 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one, can be achieved through a domino synthesis approach. This involves the intramolecular heteroannulation of in-situ-generated 2-(het)aryl-4-amino-5-functionalized thiazoles. The process typically starts with the treatment of (het)aryldithioesters with cyanamide in the presence of NaH, followed by S-alkylation-intramolecular condensations to yield the desired heterocycles (Kumar & Ila, 2022).
Scientific Research Applications
Glycine Antagonism and Neurological Effects
2-Amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one and its related compounds have been extensively studied for their role as glycine antagonists. Glycine is an important neurotransmitter in the central nervous system. These compounds, due to their glycine antagonist properties, have been found to be potent in affecting neurological activities, especially in spinal neurons. This has implications in understanding and potentially treating neurological disorders where glycine plays a key role (Brehm et al., 1986); (Krogsgaard‐Larsen et al., 1982).
Synthesis and Biological Activity
The synthesis of thiazoloazepine derivatives and their biological activity have been a subject of interest. These compounds have been tested biologically on neurons and have shown varying effects on neurotransmitter activities. Such studies are crucial in drug development and understanding the biochemical pathways in the brain (Krogsgaard‐Larsen et al., 1983).
Molecular Orbital Study and GABA Agonism
A molecular orbital study was conducted on these compounds, especially relating to their GABA (gamma-aminobutyric acid) agonism and antagonism. Such studies provide a deeper understanding of the molecular interactions and activities of these compounds, which is vital in the development of neurological medications (Boulanger et al., 1987).
Novel Synthesis Methods
New methods for the synthesis of condensed 4-aminothiazole derivatives, including thiazoloazepines, have been explored. These methods are significant for the efficient and scalable production of these compounds, which can be used in various pharmaceutical applications (Uchikawa & Aono, 1994).
Antitumor Activity
Some studies have also focused on the antitumor activity of heterocyclic compounds incorporating the isoxazole moiety, which is structurally related to thiazoloazepines. This line of research opens up possibilities for the use of these compounds in cancer treatment (Hamama et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c8-7-10-4-2-1-3-9-6(11)5(4)12-7/h1-3H2,(H2,8,10)(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGOTSBXHYYIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345249 |
Source
|
Record name | 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155778-36-2 |
Source
|
Record name | 2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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